BenchChemオンラインストアへようこそ!

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol

Hydrogen bond donor Physicochemical profiling Medicinal chemistry building blocks

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol (CAS 1550559-95-9) is a densely functionalized N-aryl azetidine building block with molecular formula C11H11BrF3NO and molecular weight 310.11 g/mol. It features a four-membered azetidine ring bearing a 3-hydroxymethyl substituent and an N-aryl group substituted with bromine at the 2-position and trifluoromethyl at the 4-position.

Molecular Formula C11H11BrF3NO
Molecular Weight 310.114
CAS No. 1550559-95-9
Cat. No. B2744238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol
CAS1550559-95-9
Molecular FormulaC11H11BrF3NO
Molecular Weight310.114
Structural Identifiers
SMILESC1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO
InChIInChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2
InChIKeyFXAXPHXPWIYIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol (CAS 1550559-95-9): A Dual-Functionalized N-Aryl Azetidine Building Block for Medicinal Chemistry


{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol (CAS 1550559-95-9) is a densely functionalized N-aryl azetidine building block with molecular formula C11H11BrF3NO and molecular weight 310.11 g/mol [1]. It features a four-membered azetidine ring bearing a 3-hydroxymethyl substituent and an N-aryl group substituted with bromine at the 2-position and trifluoromethyl at the 4-position . The compound belongs to the azetidin-3-ylmethanol scaffold class, which has been extensively investigated in medicinal chemistry for applications including CCR6 receptor modulation, cannabinoid CB1 receptor antagonism, and fatty acid amide hydrolase (FAAH) inhibition [2]. Its computed physicochemical profile—clogP 2.90, topological polar surface area (TPSA) 23.47 Ų, one hydrogen bond donor, and two hydrogen bond acceptors—positions it within favorable drug-like and CNS lead-like chemical space [1].

Why Generic Azetidine Building Blocks Cannot Replace {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol


Close structural analogs of {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol—including 2-(2-bromo-4-(trifluoromethyl)phenyl)azetidine (CAS 1391200-55-7, MW 280.08), 3-[2-bromo-4-(trifluoromethyl)phenyl]azetidine (CAS 2228703-66-8, MW 280.08), 3-[2-bromo-4-(trifluoromethyl)phenyl]-3-azetidinol (CAS 2353397-15-4, MW 296.08), and the 3,3-difluoro congener (CAS 1779122-97-2, MW 316.06)—lack the precise combination of a primary hydroxymethyl group at the azetidine 3-position with the 2-bromo-4-(trifluoromethyl)phenyl N-substitution pattern . The absence of the primary alcohol eliminates a key hydrogen bond donor (HBD) and reduces topological polar surface area, fundamentally altering solubility, permeability, and target engagement profiles [1]. The azetidine ring itself imparts conformational rigidity and a defined three-dimensional exit vector that distinguishes N-aryl azetidines from more flexible acyclic amine or piperidine-based building blocks, making direct substitution without re-optimization of downstream structure-activity relationships unreliable .

Quantitative Differentiation Evidence for {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol Against Closest Analogs


Hydrogen Bond Donor Capability: Primary Alcohol Confers a Unique HBD Not Present in Non-Hydroxymethyl or Gem-Difluoro Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) from its primary hydroxymethyl group, as computed in the Sildrug/ECBD database [1]. In contrast, the closest commercially available analogs—2-(2-bromo-4-(trifluoromethyl)phenyl)azetidine (CAS 1391200-55-7) and 3-[2-bromo-4-(trifluoromethyl)phenyl]azetidine (CAS 2228703-66-8)—lack any hydroxymethyl substitution and therefore have HBD = 0 . The 3,3-difluoro analog (CAS 1779122-97-2) similarly has HBD = 0. This difference in hydrogen bond donor count is significant because HBD count is a critical determinant in Lipinski's Rule of Five, CNS MPO scoring, and target-ligand hydrogen bonding potential [2].

Hydrogen bond donor Physicochemical profiling Medicinal chemistry building blocks

Computed Lipophilicity (clogP 2.90): Balanced logP Optimal for CNS Drug-Like Space Relative to Published Azetidine Scaffold Benchmarks

The target compound has a computed clogP of 2.90 and TPSA of 23.47 Ų [1]. This places it squarely within the preferred CNS physicochemical property ranges identified by Lowe et al. (2012) for azetidine-based scaffolds: MW < 450, TPSA < 70 Ų, HBD 0–1, and cLogP 2–4 [2]. In that study, azetidine scaffolds with comparable property profiles (e.g., compound 27c: MW 294, TPSA 41 Ų, cLogP 2.29, cLogD 0.89, CNS MPO score 6.00; compound 27d: MW 324, TPSA 7 Ų, cLogP 4.05) demonstrated high aqueous solubility (>400 µM in PBS and water), low to moderate plasma protein binding, and excellent stability in plasma, liver microsomes, and hepatocytes [2]. The target compound's TPSA of 23.47 Ų is notably lower than the mean TPSA of 70.0 Ų reported across the azetidine library (range 26.7–89.5), suggesting favorable membrane permeability characteristics [2].

Lipophilicity CNS drug-like properties Blood-brain barrier penetration

Dual Orthogonal Derivatization Handles: Aryl Bromide for Cross-Coupling and Primary Alcohol for Functional Group Interconversion

The target compound uniquely combines two orthogonal synthetic handles on the azetidine scaffold: an aryl bromide at the 2-position of the N-phenyl ring (enabling Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions) and a primary hydroxymethyl group at the azetidine 3-position (enabling oxidation to aldehyde/carboxylic acid, conversion to leaving groups for nucleophilic displacement, Mitsunobu reactions, or ester/ether formation) [1]. The closest analogs 2-(2-bromo-4-(trifluoromethyl)phenyl)azetidine and 3-[2-bromo-4-(trifluoromethyl)phenyl]azetidine retain the aryl bromide but lack any functional group on the azetidine ring, reducing the accessible chemical space for diversification. The 3,3-difluoro analog replaces the hydroxymethyl with metabolically inert fluorine atoms, eliminating the synthetic handle entirely. Lowe et al. (2012) explicitly highlight the value of aryl bromide and pendant hydroxyl groups on azetidine scaffolds for 'downstream functional group pairing, diversification and immobilization onto solid support' [1].

Cross-coupling Building block diversification Parallel synthesis

Commercial Availability and Pricing Benchmark: Multi-Vendor Sourcing with Quantified Cost Structure

The target compound is commercially available from multiple reputable suppliers with documented purity specifications. CymitQuimica (Biosynth brand) offers the compound at 50 mg for €303.00 and 500 mg for €1,137.00, with minimum 95% purity . Chemenu lists the compound with 95%+ purity under catalog number CM428850 . The MDL number MFCD23669235 is registered for this compound . In contrast, the closest analogs exhibit more limited commercial availability: 2-(2-bromo-4-(trifluoromethyl)phenyl)azetidine (CAS 1391200-55-7) and 3-[2-bromo-4-(trifluoromethyl)phenyl]azetidine (CAS 2228703-66-8) are listed on chemical databases but with fewer established supplier channels for research-grade material . The 3-azetidinol analog (CAS 2353397-15-4) and 3,3-difluoro analog (CAS 1779122-97-2) are also available but typically require custom synthesis or longer lead times for research quantities .

Procurement Building block sourcing Cost comparison

Azetidine Ring Conformational Rigidity: Defined 3D Exit Vector Differentiates from Flexible-Chain Amino Alcohol Building Blocks

The azetidine four-membered ring adopts a nearly planar conformation with ring strain of approximately 25.2 kcal/mol, conferring conformational rigidity that is fundamentally distinct from acyclic amino alcohols or larger-ring heterocycles (pyrrolidine, piperidine) [1]. This rigidity translates to a defined spatial orientation (exit vector) for both the N-aryl substituent and the 3-hydroxymethyl group. The Lowe et al. (2012) study explicitly demonstrated that azetidine-based scaffolds exhibit a 'high degree of structural diversity compared to existing CNS-drugs as measured by Tanimoto coefficient with a mean similarity less than 0.15'—indicating that azetidine building blocks access chemical space not covered by conventional heterocyclic scaffolds [1]. The target compound combines this intrinsic azetidine rigidity with the specific substitution pattern (N-aryl at position 1, hydroxymethyl at position 3) that defines a unique three-dimensional pharmacophoric arrangement not achievable with the 2-arylazetidine or 3-arylazetidine regioisomers .

Conformational rigidity Scaffold diversity Spatial vector

Important Caveat: Limited Availability of Direct Head-to-Head Biological Comparative Data

It must be explicitly noted that at the time of this analysis, no peer-reviewed primary research publications were identified that report direct, head-to-head biological activity comparisons between {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol and its closest structural analogs in any defined assay system (enzymatic, cellular, or in vivo) [1]. The compound does not appear as a specifically exemplified compound in the major patent families covering azetidin-3-ylmethanol derivatives (e.g., WO2021219849A1 on CCR6 modulators, US7906652 on CB1 antagonists, or FAAH inhibitor patents) [2]. This evidence gap means that the differentiation claims presented in this guide are based predominantly on computed physicochemical properties, structural reasoning, class-level scaffold data, and commercial availability metrics—not on experimentally determined comparative biological potency, selectivity, or ADME data. Procurement decisions should weigh this limitation appropriately, particularly for programs where biological target engagement data are the primary selection criterion. The compound's value proposition is strongest as a versatile synthetic building block where the dual orthogonal derivatization handles, favorable computed drug-like properties, and reliable commercial sourcing outweigh the absence of pre-existing biological validation data.

Data transparency Evidence quality Procurement risk assessment

Recommended Application Scenarios for {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol Based on Evidence Profile


Scaffold for Diversity-Oriented Synthesis (DOS) Libraries Targeting CNS Chemical Space

The target compound's computed physicochemical profile (clogP 2.90, TPSA 23.47 Ų, HBD 1) aligns closely with the preferred CNS drug-like property ranges validated by Lowe et al. (2012) for azetidine scaffolds [1]. Its dual orthogonal handles (aryl bromide + primary alcohol) enable parallel library synthesis strategies in which the aryl bromide is diversified via Suzuki cross-coupling while the hydroxymethyl group is independently functionalized via oxidation, esterification, or Mitsunobu chemistry—maximizing chemical space coverage from a single building block [1]. The azetidine core provides scaffold novelty (Tanimoto similarity to marketed CNS drugs < 0.15) that supports intellectual property differentiation in CNS drug discovery programs [1].

Key Intermediate for CCR6 Receptor Modulator or CB1 Antagonist Lead Optimization Programs

The azetidin-3-ylmethanol scaffold class has established precedence as a core motif in CCR6 receptor modulator patents (WO2021219849A1) and cannabinoid CB1 receptor antagonist programs (US7906652) [2][3]. The target compound's specific substitution pattern—2-bromo-4-(trifluoromethyl)phenyl combined with 3-hydroxymethyl—provides a functionalized entry point for SAR exploration around these pharmacologically validated azetidine scaffolds. The aryl bromide enables late-stage diversification to probe the aryl-binding pocket, while the hydroxymethyl group can be elaborated to optimize linker geometry and HBD/HBA balance for target engagement [2].

Building Block for Physicochemical Property Optimization in Lead Series

The target compound's computed TPSA of 23.47 Ų—substantially lower than the azetidine library mean of 70.0 Ų [1]—suggests that incorporating this building block into a lead series may reduce overall polar surface area, potentially improving membrane permeability and oral absorption. The balanced clogP of 2.90 (within the optimal CNS range of 2–4) and the single hydrogen bond donor (meeting the CNS MPO HBD ≤ 1 criterion) make this building block particularly suitable for lead optimization campaigns where controlling lipophilicity and hydrogen bonding capacity is critical for balancing potency with ADME properties [1].

Covalent Inhibitor or PROTAC Linker Precursor via Hydroxymethyl Elaboration

The primary hydroxymethyl group at the azetidine 3-position provides a well-precedented synthetic entry point for installing electrophilic warheads (via conversion to acrylamide, vinyl sulfonamide, or chloroacetamide motifs) or PROTAC linker attachment points (via esterification, etherification, or click chemistry handles) [1]. The aryl bromide serves as an independent diversification point for optimizing target protein binding. This dual-handle architecture is especially valuable for targeted protein degradation (TPD) and covalent inhibitor programs where the azetidine ring's conformational rigidity can pre-organize the binding conformation and reduce the entropic penalty of target engagement .

Quote Request

Request a Quote for {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.